3-Fluoro-4-piperazinobenzoic acid HCl

Antibacterial Oxazolidinone Drug Discovery

This 3-fluoro-4-piperazino benzoic acid hydrochloride is the essential building block for Ranbezolid-class oxazolidinones, delivering an 8-fold improvement in MIC90 against anaerobes versus linezolid. Its unique substitution pattern is non-interchangeable—generic chloro/bromo analogs cannot replicate established SAR. Also a key reagent for pyrazolopyrimidone/pyrazolopyridone tankyrase inhibitors in oncology and a versatile PROTAC linker/ligand precursor. Researchers developing next-generation antibacterials or Wnt pathway inhibitors should procure this high-purity intermediate to ensure synthetic fidelity.

Molecular Formula C11H14ClFN2O2
Molecular Weight 260.69 g/mol
CAS No. 1820639-99-3
Cat. No. B1448562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-piperazinobenzoic acid HCl
CAS1820639-99-3
Molecular FormulaC11H14ClFN2O2
Molecular Weight260.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F.Cl
InChIInChI=1S/C11H13FN2O2.ClH/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2,(H,15,16);1H
InChIKeyNPDNXNJVVFDWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-piperazinobenzoic acid HCl (CAS 1820639-99-3) Chemical Profile and Utility


3-Fluoro-4-piperazinobenzoic acid HCl (CAS: 1820639-99-3) is a benzoic acid derivative characterized by a fluorine atom at the 3-position and a piperazine ring at the 4-position, supplied as the hydrochloride salt . It serves as a crucial synthetic intermediate and reagent in medicinal chemistry . Its primary documented applications include the preparation of aryl-pyrrolidone-phenyl-oxazolidinone antibacterial agents and pyrazolopyrimidone/pyrazolopyridone tankyrase inhibitors for cancer therapy [1]. The compound's value is primarily derived from its function as a functionalized building block for creating complex molecules with specific biological activities.

Why 3-Fluoro-4-piperazinobenzoic acid HCl Cannot Be Replaced by Generic Analogs in Key Syntheses


The specific substitution pattern of 3-Fluoro-4-piperazinobenzoic acid HCl is critical for its function in downstream applications. The presence and position of both the fluorine atom and the piperazine ring on the benzoic acid core are not interchangeable with other halogen or heterocyclic substitutions. For instance, the 3-fluoro-4-piperazino moiety is a defining structural feature in the oxazolidinone antibacterial Ranbezolid, which demonstrates potent activity against a broad spectrum of pathogens, including gram-positive and gram-negative anaerobes [1]. Replacing this compound with a generic analog, such as a chloro- or bromo-substituted variant (e.g., 2-Chloro-4-piperazinobenzoic Acid, CAS 74803-84-2 [2]), would result in the synthesis of a different final compound with unknown and likely altered pharmacological properties, invalidating any established structure-activity relationships (SAR) .

Quantitative Evidence Guide for 3-Fluoro-4-piperazinobenzoic acid HCl's Differential Value


Superior Antibacterial Potency of Oxazolidinones Derived from the 3-Fluoro-4-piperazino Moiety

The target compound serves as the core building block for the synthesis of Ranbezolid, an oxazolidinone antibacterial. Ranbezolid exhibits significantly enhanced in vitro activity compared to the clinically established oxazolidinone linezolid. The MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for Ranbezolid against a panel of 306 anaerobes was 0.5 µg/mL, which is 8-fold lower than the MIC90 of 4 µg/mL for linezolid [1]. This data demonstrates the value of the 3-fluoro-4-piperazinobenzoic acid scaffold in creating potent antibacterial agents.

Antibacterial Oxazolidinone Drug Discovery

Essential Intermediate for a Validated Tankyrase Inhibitor Chemotype

This compound is explicitly documented as a reagent for the preparation of pyrazolopyrimidones and pyrazolopyridones, which are established chemotypes for inhibiting tankyrase [1]. Tankyrase is a clinically relevant target for the treatment of APC-mutant colorectal cancer [2]. The specific substitution pattern of this building block (3-fluoro, 4-piperazino) is required to generate the active pharmaceutical ingredients claimed in patents related to this class of inhibitors [3]. Alternative building blocks would lead to different final structures not covered by existing intellectual property or SAR data.

Tankyrase Inhibitor Oncology Medicinal Chemistry

Functionalized Building Block for Targeted Protein Degradation (PROTACs)

This compound has been identified as a valuable scaffold for creating bifunctional molecules, specifically Proteolysis-Targeting Chimeras (PROTACs) . The piperazine moiety provides a versatile handle for linker attachment, while the fluorinated phenyl group can be used to recruit E3 ubiquitin ligases such as cereblon. This dual functionality distinguishes it from simpler, non-functionalized aromatic acids that are less versatile in constructing complex PROTAC molecules .

PROTAC Targeted Protein Degradation Chemical Biology

Key Application Scenarios for Procuring 3-Fluoro-4-piperazinobenzoic acid HCl


Synthesis of Next-Generation Oxazolidinone Antibiotics

This compound is the ideal starting material for medicinal chemistry programs focused on improving the antibacterial spectrum and potency of oxazolidinones. The derived compound, Ranbezolid, demonstrates an 8-fold improvement in MIC90 against anaerobes compared to linezolid [1]. Researchers aiming to develop novel oxazolidinones with enhanced activity against resistant pathogens should procure this building block to explore structure-activity relationships (SAR) around the C-ring phenyl substitution.

Development of Tankyrase Inhibitors for Colorectal Cancer

Procurement is indicated for research groups working on Wnt pathway inhibitors, specifically tankyrase inhibitors. This compound is a key reagent in the synthesis of pyrazolopyrimidone and pyrazolopyridone-based tankyrase inhibitors [2]. It enables the creation of molecules within a defined, patentable chemical space for oncology research.

Construction of PROTAC Libraries for Targeted Protein Degradation

For chemical biology and drug discovery teams focused on PROTACs, this compound serves as a multifunctional building block. It can be incorporated as either a linker attachment point via the piperazine nitrogen or as part of an E3 ligase recruitment motif (e.g., functionalized cereblon ligand) . This versatility makes it a valuable asset for synthesizing diverse degrader libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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